(E)-2-Methylpent-2-enenitrile
Description
Properties
CAS No. |
31551-28-7 |
|---|---|
Molecular Formula |
C6H9N |
Molecular Weight |
95.14 g/mol |
IUPAC Name |
(E)-2-methylpent-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-3-4-6(2)5-7/h4H,3H2,1-2H3/b6-4+ |
InChI Key |
MLPZAALXVQOBFB-GQCTYLIASA-N |
Isomeric SMILES |
CC/C=C(\C)/C#N |
Canonical SMILES |
CCC=C(C)C#N |
boiling_point |
153 °C. |
Color/Form |
Liquid |
physical_description |
Liquid; [HSDB] |
vapor_pressure |
4.0 [mmHg] |
Origin of Product |
United States |
Contextualization of α,β Unsaturated Nitriles in Modern Organic Synthesis Research
α,β-Unsaturated nitriles are a pivotal class of organic compounds featuring a nitrile group (C≡N) conjugated with an alkene. fiveable.me This structural arrangement imparts unique reactivity, making them versatile building blocks in the synthesis of a multitude of organic molecules, including those with significant biological activity. fiveable.menbu.ac.in The conjugated system allows for the delocalization of π-electrons, which stabilizes the molecule and influences its reactivity, particularly its susceptibility to nucleophilic attack. fiveable.me
In modern organic synthesis, α,β-unsaturated nitriles serve as key intermediates for the construction of nitrogen-containing heterocyclic compounds like pyridines and pyrroles. fiveable.me Their utility extends to the synthesis of more complex molecular architectures found in pharmaceuticals and natural products. fiveable.me For instance, various nitrile-containing compounds are used in the production of agrochemicals, polymers, dyes, and pigments. nbu.ac.induorganics.in The antidepressant drug citalopram (B1669093) and the anti-HIV drugs Etravirine, Dapivirine, and Rilpivirine are notable examples of pharmaceuticals synthesized using nitrile intermediates. numberanalytics.com
The cyano group itself is a highly versatile functional group. It can be transformed into other important functionalities such as amines, carboxylic acids, and aldehydes, further expanding the synthetic utility of α,β-unsaturated nitriles. numberanalytics.com This versatility has driven the development of numerous synthetic methodologies for their preparation, ranging from classical condensation reactions to modern metal-catalyzed processes. acs.orgtandfonline.comtandfonline.com
Stereo and Regioisomeric Considerations Within Enenitrile Systems, with Specific Focus on E 2 Methylpent 2 Enenitrile As a Model Compound
The presence of a substituted carbon-carbon double bond in enenitriles introduces the possibility of stereoisomerism, specifically E/Z isomerism. The spatial arrangement of substituents around the double bond can significantly influence the molecule's physical properties and biological activity. The synthesis of a specific stereoisomer, either the (E)- or (Z)-isomer, is a critical aspect of modern organic synthesis, demanding highly stereoselective reactions. rsc.orgchemrxiv.orgrsc.org
(E)-2-Methylpent-2-enenitrile serves as an excellent model compound to illustrate these concepts. Its structure, featuring a methyl group and an ethyl group attached to the double bond, allows for distinct (E) and (Z) configurations.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 31551-28-7 echemi.com |
| Molecular Formula | C6H9N echemi.com |
| Molecular Weight | 95.14 g/mol nih.gov |
| IUPAC Name | (2E)-2-methylpent-2-enenitrile echemi.com |
| SMILES | CCC=C(C)C#N nih.gov |
| InChIKey | MLPZAALXVQOBFB-GQCTYLIASA-N echemi.com |
The stereoselective synthesis of (E)-enenitriles has been the subject of considerable research. chemrxiv.org For example, visible-light photocatalysis has been employed for the stereoselective synthesis of (E)-enenitriles through a one-pot, three-component coupling of terminal alkynes, carbon tetrahalides, and acrylonitrile. chemrxiv.org
Regioisomeric considerations are also crucial in the reactions of enenitriles. In reactions such as cycloadditions, the orientation of the reacting species determines which regioisomer is formed. mdpi.comscilit.com The electronic nature of the substituents on the enenitrile and the reacting partner plays a significant role in directing the regioselectivity of the reaction. mdpi.com For instance, in Diels-Alder reactions involving unsymmetrical dienes, the regioselectivity can be moderate, but with specific dienes, a high degree of regioselectivity can be achieved. scilit.com
Historical and Current Research Landscape of Enenitrile Transformations
Transition Metal-Catalyzed Cyanation Strategies
Transition metal catalysis offers powerful and versatile methods for the formation of C-CN bonds, enabling the synthesis of enenitriles with high stereoselectivity. nih.gov These strategies often involve the use of various metal catalysts to activate different precursors and achieve the desired transformation under mild conditions. google.com
Palladium-Mediated Approaches: From Amide Dehydration to Vinyl Trifluoromethanesulfonate Conversions
Palladium catalysts are highly effective for the synthesis of nitriles through various transformations, including the dehydration of primary amides and the cyanation of vinyl trifluoromethanesulfonates (vinyl triflates).
The dehydration of primary amides to nitriles is a valuable transformation, and palladium catalysis offers a mild and chemoselective method to achieve this. nih.govorganic-chemistry.org For instance, a palladium(II) catalyst, in conjunction with Selectfluor, efficiently converts a wide range of primary amides, including aromatic and aliphatic ones, into their corresponding nitriles. organic-chemistry.org This method is tolerant of numerous functional groups, making it suitable for complex molecule synthesis. nih.govorganic-chemistry.org Another approach involves a palladium-catalyzed "water shuffling" process where water is transferred from an amide to a solvent like acetonitrile, facilitating the dehydration. nih.govrsc.org This has been successfully applied to α,β,γ,δ-unsaturated amides, cinnamides, and both aromatic and aliphatic amides. nih.gov More recently, a palladium-catalyzed "amide exchange" process using fluoroacetonitrile (B113751) as a water scavenger has been reported for the dehydration of base-sensitive primary amides. scientificupdate.com
Palladium-catalyzed cyanation of vinyl triflates presents a regioselective route to α,β-unsaturated nitriles. lookchem.com Vinyl triflates, which can be synthesized with specific regiochemistry from ketones, undergo coupling with cyanide sources in the presence of a palladium catalyst. lookchem.com Mild and efficient palladium-catalyzed cyanation of (hetero)aryl and vinyl triflates has been achieved at room temperature to 40°C using low catalyst loadings and zinc cyanide as the cyanide source in aqueous media. organic-chemistry.orgmit.eduacs.org This method demonstrates broad substrate scope and functional group tolerance. organic-chemistry.orgmit.edu The reaction mechanism is believed to proceed via reductive elimination as the rate-determining step. acs.org
Table 1: Overview of Palladium-Mediated Synthesis of Nitriles
| Method | Catalyst System | Substrate Scope | Key Features |
|---|---|---|---|
| Amide Dehydration | Pd(OAc)₂ / Selectfluor | Aromatic and aliphatic primary amides | High chemoselectivity, tolerates various functional groups. nih.govorganic-chemistry.org |
| Amide Dehydration | Palladium(II) / Acetonitrile | α,β,γ,δ-unsaturated amides, cinnamides, aromatic and aliphatic amides | "Water shuffling" mechanism. nih.govrsc.org |
| Amide Dehydration | Palladium / Fluoroacetonitrile | Base-sensitive primary amides | "Amide exchange" process. scientificupdate.com |
| Cyanation of Vinyl Triflates | Palladium catalyst / Zn(CN)₂ | (Hetero)aryl and vinyl triflates | Mild conditions, aqueous media, broad scope. organic-chemistry.orgmit.eduacs.org |
Nickel-Catalyzed Hydrocyanation of Alkynes: Regio- and Stereoselective Pathways
Nickel-catalyzed hydrocyanation of alkynes has emerged as a powerful tool for the synthesis of vinyl nitriles with high regio- and stereoselectivity. acs.org These methods often utilize safer cyanide sources, avoiding the direct use of highly toxic hydrogen cyanide (HCN). organic-chemistry.org
One notable advancement is the ligand-controlled, nickel-catalyzed regiodivergent hydrocyanation of terminal alkynes using zinc cyanide (Zn(CN)₂), where water or alcohol serves as the hydrogen source. acs.org By selecting the appropriate ligand, either linear (E-configured) or branched vinyl nitriles can be obtained with excellent selectivity. acs.org This approach has been successfully applied to a variety of aryl- and alkyl-substituted alkynes. acs.org Another strategy involves the use of 2-methyl-2-phenylmalononitrile (B13686465) (MPMN) as an electrophilic transnitrilation reagent in a nickel-catalyzed reductive alkyne hydrocyanation. acs.org This reaction was found to be critically dependent on the presence of formaldehyde (B43269), which facilitates the release of the active cyanating agent, glycolonitrile. acs.org
The regioselectivity of these reactions can be influenced by various factors, including the choice of ligand and the electronic properties of the alkyne substrate. acs.orgacs.org For instance, in some cases, the presence of heteroatoms in the substrate can lead to high regioselectivity through coordination with the nickel catalyst. acs.org
Table 2: Nickel-Catalyzed Hydrocyanation of Alkynes
| Cyanide Source | Catalyst System | Substrate Scope | Selectivity |
|---|---|---|---|
| Zn(CN)₂ | Ni(COD)₂ or Ni(I)(acac)IPr with various ligands | Terminal alkynes (aryl and alkyl) | Ligand-controlled regio- and stereoselectivity for linear (E) or branched products. acs.org |
| 2-Methyl-2-phenylmalononitrile (MPMN) | Nickel catalyst with formaldehyde additive | Diaryl and aryl-alkyl alkynes | Stereoselectivity favors kinetic E-isomers for aryl-alkyl alkynes. acs.org |
| Zn(CN)₂ | Ni(acac)₂ / Mn / Neocuproine | Terminal alkynes | Highly regioselective for branched vinyl nitriles. researchgate.net |
Copper-Catalyzed Enantioselective Conjugate Reduction as a Synthetic Route
Copper hydride-catalyzed enantioselective conjugate reduction of α,β-unsaturated nitriles provides a direct pathway to chiral nitriles. thieme-connect.com This methodology typically employs a chiral ligand to induce asymmetry in the reduction process.
A notable example utilizes a catalyst system composed of copper(II) acetate (B1210297) and a Josiphos ligand, with polymethylhydrosiloxane (B1170920) (PMHS) as the stoichiometric reducing agent. thieme-connect.com This system effectively reduces a variety of α,β-unsaturated nitriles with high levels of enantioselectivity. thieme-connect.com The reactions can be conducted at 0 °C or at room temperature with minimal impact on the enantiomeric excess. thieme-connect.com
More recently, chiral phenol–N-heterocyclic carbene (NHC) ligands have been successfully employed in copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters. nih.govbeilstein-journals.org The phenolic group of the ligand plays a crucial role in achieving high enantioselectivity. nih.govbeilstein-journals.org While this has been demonstrated for esters, the principle could potentially be extended to unsaturated nitriles.
Silver-Mediated Direct Cyanation Approaches
Information specifically on silver-mediated direct cyanation approaches for the synthesis of (E)-2-Methylpent-2-enenitrile or related enenitriles is limited in the provided search results. While transition-metal-catalyzed cyanations are broadly discussed, with a focus on palladium, nickel, and copper, silver-specific methodologies for this particular transformation are not detailed.
Alternative Synthetic Routes to the Enenitrile Moiety
Beyond transition metal catalysis, other synthetic strategies can be employed to construct the enenitrile functionality.
Elimination Reactions from Precursor Compounds (e.g., β-hydroxynitriles)
The elimination of a leaving group from a β-functionalized nitrile is a classical and effective method for preparing α,β-unsaturated nitriles. A common precursor for this transformation is a β-hydroxynitrile. acs.org
β-Hydroxynitriles can be synthesized through the nucleophilic addition of a cyanide source to an aldehyde or ketone. savemyexams.com Subsequent dehydration of the β-hydroxynitrile intermediate yields the corresponding α,β-unsaturated nitrile. acs.org However, this method can be complicated by side reactions such as self-condensation of the nitrile or retro-reaction of the β-hydroxynitrile. acs.org
The elimination step itself is a type of β-elimination reaction, where a bond β to the nitrile group is cleaved to form a π bond. libretexts.org The stereochemical outcome of the elimination (E vs. Z) can be influenced by the reaction conditions and the stereochemistry of the β-hydroxynitrile precursor.
Olefin Metathesis Strategies for Enenitrile Backbone Construction
Olefin metathesis has become a cornerstone in modern organic synthesis for the formation of carbon-carbon double bonds, and its application extends to the synthesis of α,β-unsaturated nitriles, including this compound. sigmaaldrich.comumicore.comorganic-chemistry.org Cross-metathesis (CM), an intermolecular reaction between two different olefins, offers a direct pathway to construct the enenitrile backbone. sigmaaldrich.com The success of this strategy hinges on the careful selection of catalysts and reaction partners to ensure high stereoselectivity and yield. umicore.comorganic-chemistry.org
Ruthenium-based complexes, such as Grubbs' and Hoveyda-Grubbs catalysts, are frequently employed for these transformations due to their tolerance of various functional groups and their stability in air and a range of solvents. wikipedia.orgnih.gov For the synthesis of this compound, a plausible cross-metathesis route would involve the reaction of an appropriate α,β-unsaturated nitrile with an alkene. The catalyst facilitates the cleavage and reformation of the double bonds to yield the desired product. mdpi.comnih.gov
A significant challenge in cross-metathesis is controlling the E/Z selectivity of the newly formed double bond and minimizing the homodimerization of the starting materials. libretexts.org Recent advancements in catalyst design have led to the development of more specialized and stereoselective catalysts. umicore.comnih.gov For instance, the steric properties of the ligands on the ruthenium center can influence the stereochemical outcome, often favoring the formation of the thermodynamically more stable E-isomer. nih.govacs.org The reaction conditions, including solvent and temperature, also play a crucial role in optimizing the reaction. sigmaaldrich.com
Table 1: Illustrative Examples of Olefin Cross-Metathesis for Enenitrile Synthesis
| Catalyst | Alkene Partner 1 | Alkene Partner 2 | Product | Selectivity (E/Z) |
| Grubbs' Catalyst | Acrylonitrile | 1-Alkenes | α,β-Unsaturated Nitriles | Good |
| Hoveyda-Grubbs Catalyst | Vinyl Sulfonamides | Olefins | Functionalized α,β-Unsaturated Sulfonamides | High E-selectivity |
| Ruthenium Benzylidene Catalyst | S-ethyl thioacrylate | Various Olefins | α,β-Unsaturated Thioesters | - |
This table presents representative examples of cross-metathesis reactions to form α,β-unsaturated systems, demonstrating the versatility of the methodology. Specific data for this compound was not available in the search results.
Chemoenzymatic and Biocatalytic Synthesis of Enenitrile Systems
Chemoenzymatic and biocatalytic approaches offer highly selective and environmentally benign alternatives for synthesizing enenitrile systems. nih.govresearchgate.net These methods leverage the inherent specificity of enzymes to achieve high levels of stereocontrol under mild reaction conditions. nih.govnih.gov
Enzymes such as ene-reductases, nitrilases, and aldoxime dehydratases are particularly relevant in the synthesis of enenitriles and their precursors. nih.govd-nb.infonih.gov Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated nitriles. nih.govnih.govacsgcipr.org This can be a key step in producing chiral intermediates for the synthesis of complex molecules. The nitrile group can act as an activating group for these enzymes. nih.govmatthey.com
Nitrilases catalyze the hydrolysis of nitriles to carboxylic acids, a reaction that can be used in the kinetic resolution of racemic nitriles to obtain enantiomerically pure compounds. wikipedia.orgnih.gov While they primarily catalyze hydrolysis, their application in synthetic routes highlights the potential for enzymatic transformations involving the nitrile group. d-nb.infonih.gov Aldoxime dehydratases offer a direct, cyanide-free route to nitriles from aldoximes under mild conditions, presenting a sustainable alternative to traditional chemical methods. nih.govresearchgate.net
The integration of these enzymatic steps with chemical synthesis, known as a chemoenzymatic approach, allows for the construction of complex molecules with high precision. nih.govnih.gov For example, a chemical step could be used to create a prochiral enenitrile, which is then asymmetrically reduced by an ene-reductase to establish a chiral center.
Table 2: Key Enzyme Classes in the Synthesis of Enenitrile Systems
| Enzyme Class | Transformation | Substrate Type | Product Feature |
| Ene-reductase | Asymmetric C=C bond reduction | α,β-Unsaturated nitriles | Chiral saturated nitriles |
| Nitrilase | Enantioselective hydrolysis | Racemic nitriles | Enantiopure carboxylic acids and nitriles |
| Aldoxime Dehydratase | Dehydration | Aldoximes | Nitriles |
This table summarizes the primary roles of key enzyme classes that can be applied in the chemoenzymatic and biocatalytic synthesis of enenitriles and related chiral building blocks.
Nucleophilic Addition Chemistry at the Alkene and Nitrile Moieties
This compound features two main electrophilic sites that are targets for nucleophilic attack: the β-carbon of the alkene and the carbon atom of the nitrile group. The regioselectivity of the addition is highly dependent on the nature of the nucleophile. "Hard" nucleophiles, such as some organolithium reagents, tend to attack the nitrile carbon in a 1,2-addition fashion. In contrast, "soft" nucleophiles, including cuprates, thiolates, and enamines, preferentially add to the β-carbon via a 1,4-conjugate addition, also known as a Michael addition. fiveable.me This differential reactivity is a key aspect of its synthetic utility.
Asymmetric conjugate addition is a powerful method for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of enantioenriched carbon skeletons. libretexts.org This reaction has been extensively applied in the synthesis of biologically active compounds. libretexts.org In the case of α,β-unsaturated nitriles, this reaction enables the synthesis of chiral nitriles with a new stereocenter at the β-position.
The use of chiral catalysts is central to achieving high stereochemical control. For instance, copper(I)-based catalysts with chiral ligands have been successfully employed. The conjugate addition of dialkylzinc reagents to α,β-unsaturated compounds is a well-established method, and phosphoramidite (B1245037) ligands derived from BINOL have proven effective, particularly for cyclic substrates. libretexts.org Similarly, the addition of Grignard reagents can be directed with high enantioselectivity using chiral ferrocenyl ligands like Josiphos. libretexts.org
The scope of nucleophiles for these reactions is broad, including organoboranes, which can undergo conjugate addition in the presence of chiral rhodium phosphine (B1218219) complexes. libretexts.org The development of organocatalysis has also provided metal-free alternatives for these transformations. encyclopedia.pub
Table 1: Examples of Catalytic Systems in Asymmetric Conjugate Additions
| Nucleophile | Catalyst System | Product Type | Reported Enantiomeric Excess (ee) |
| Dialkylzinc | Cu(I) / Phosphoramidite Ligand | β-Alkylated Nitrile | Up to 98% libretexts.org |
| Grignard Reagent | Cu(I) / Josiphos Ligand | β-Alkylated Thioester | Up to 96% libretexts.org |
| Arylboronic Acid | Rh(I) / (S)-BINAP | β-Arylated Ketone | High libretexts.org |
| Nitroalkanes | Organocatalyst (e.g., Proline derivative) | γ-Nitro Nitrile | High encyclopedia.pub |
Hydroamination, the addition of an N-H bond across a C-C double bond, is an atom-economical route to amines. The asymmetric hydroamination of α,β-unsaturated nitriles provides a direct pathway to chiral β-amino nitriles, which are valuable building blocks in medicinal chemistry. chinesechemsoc.orgchinesechemsoc.org
While the direct enantioselective addition of nitrogen nucleophiles to less reactive α,β-unsaturated systems like nitriles has been challenging, recent advances have been made using copper-catalyzed systems. chinesechemsoc.orgchinesechemsoc.org A unified strategy for the asymmetric hydroamination of α,β-unsaturated acids, esters, amides, and nitriles has been developed using a copper-catalyzed reversal of hydroamination. chinesechemsoc.orgchinesechemsoc.org This method allows for the synthesis of a variety of chiral β-amino acids and their derivatives with high regio- and enantiocontrol. chinesechemsoc.org The success of this method with α,β-unsaturated nitriles indicates that the reaction's regioselectivity is not dependent on a chelating effect from a carbonyl group. chinesechemsoc.org
The addition of Grignard reagents to α,β-unsaturated carbonyl compounds is a classic reaction in organic synthesis, and the regioselectivity between 1,2- and 1,4-addition is a key consideration. rug.nl While Grignard reagents can add to α,β-unsaturated aldehydes and ketones, the presence of a copper(I) catalyst typically favors the 1,4-conjugate addition product. dalalinstitute.com This is also the case for α,β-unsaturated nitriles.
The mechanism for the 1,4-addition of Grignard reagents to α,β-unsaturated ketones is thought to proceed through a radical-like pathway for alkyl Grignards and a carbanion pathway for aryl Grignards. organic-chemistry.org For α,β-unsaturated thiol esters, Grignard reagents generally show high 1,4-regioselectivity. organic-chemistry.org
The use of other organometallic reagents, such as organozinc and organolithium compounds, also provides routes to nucleophilic addition. dalalinstitute.com However, dialkylzinc reagents react slowly with carbonyl compounds. dalalinstitute.com The choice of reagent and reaction conditions is crucial for controlling the outcome of the addition. rug.nl
Cycloaddition Reactions Involving Enenitrile Systems
The conjugated nature of this compound allows it to participate in cycloaddition reactions, which are powerful for constructing cyclic and heterocyclic structures. fiveable.me
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. sci-rad.com α,β-Unsaturated nitriles can serve as dipolarophiles in these reactions. nih.gov Common 1,3-dipoles include nitrones and nitrile oxides. scielo.org.mx
The mechanism of these reactions can be either concerted (pericyclic) or stepwise, potentially involving zwitterionic or diradical intermediates. nih.gov Modern computational methods, such as Molecular Electron Density Theory (MEDT), are used to analyze the reaction mechanism and predict regioselectivity. mdpi.com For instance, the reaction between nitrones and perfluoro-2-methylpent-2-ene has been studied computationally, revealing a polar nature for the cycloaddition. mdpi.com The analysis of global and local reactivity indices helps to understand the interaction between the dipole and the dipolarophile. mdpi.com
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. fiveable.me α,β-Unsaturated nitriles can act as dienophiles in these [4+2] cycloaddition reactions. fiveable.meresearchgate.net The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the nitrile group.
The Diels-Alder reaction of α-terpinene with various α,β-unsaturated nitriles has been reported. acs.org Similarly, (E)-3-phenylsulfonylprop-2-enenitrile has been shown to be a good dienophile, reacting with several unsymmetrical dienes with moderate regioselectivity. researchgate.net The intramolecular version of the Diels-Alder reaction is a valuable tool for the synthesis of polycyclic compounds. researchgate.net
Reduction and Hydrogenation Chemistry
The reduction of α,β-unsaturated nitriles like this compound can be directed towards either the alkene or the nitrile group, or both. The development of chemoselective methods is crucial for harnessing the synthetic potential of this substrate.
The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated nitriles, while leaving the nitrile group intact, is a valuable transformation yielding saturated nitriles. Various catalytic systems have been developed to achieve this chemoselectivity.
Iridium complexes with N,P ligands have been shown to be highly effective for the conjugate reduction of α,β-unsaturated nitriles. nih.gov These catalysts, when activated by a base such as N,N-diisopropylethylamine (DIPEA), can hydrogenate the C=C bond with high conversion and enantioselectivity at low catalyst loadings. nih.govresearchgate.net A key advantage of this system is its selectivity for the conjugated C=C bond, leaving other non-conjugated double bonds in the molecule untouched. nih.govresearchgate.net
Palladium-based catalysts also offer a route to the selective hydrogenation of the alkene bond in α,β-unsaturated nitriles. researchgate.netresearchgate.net For instance, palladium nanoparticles supported on aluminum oxyhydroxide (Pd/AlO(OH)) can selectively reduce the C=C double bond in ethyl acetate at room temperature and atmospheric hydrogen pressure. researchgate.netresearchgate.net Furthermore, palladium-hydrosilane systems have been reported for the chemoselective hydrogenation of C=C bonds in α,β-unsaturated anilides, tolerating functional groups like nitriles. jst.go.jp
Rhodium complexes, particularly with chiral phosphine ligands like f-spiroPhos, have demonstrated high efficiency in the enantioselective hydrogenation of various α,β-unsaturated nitriles, affording chiral nitriles with excellent enantioselectivities and high turnover numbers. researchgate.netresearchgate.net
Table 1: Catalytic Systems for Chemoselective Hydrogenation of the Alkene Bond in α,β-Unsaturated Nitriles
| Catalyst System | Key Features | Resulting Product from this compound |
|---|---|---|
| Iridium-N,P Ligand Complexes + Base (e.g., DIPEA) | High activity and enantioselectivity for conjugate reduction; selective for conjugated C=C bonds. nih.govresearchgate.net | 2-Methylpentanenitrile |
| Palladium Nanoparticles on AlO(OH) | Recyclable catalyst; operates at room temperature and 1 atm H₂ pressure. researchgate.netresearchgate.net | 2-Methylpentanenitrile |
| Rhodium-(R,R)-f-spiroPhos Complex | High enantioselectivity (up to 99.9% ee) and high turnover numbers (up to 10,000). researchgate.netresearchgate.net | Chiral 2-Methylpentanenitrile |
Reductive C-C Coupling and Hydrogenative Acylation
A sophisticated strategy for functionalizing this compound involves the in-situ generation of nitrile anion equivalents through catalytic hydrogen transfer, which can then be intercepted by electrophiles. This approach leads to reductive C-C coupling reactions.
The process utilizes a pincer-based Ruthenium-hydride complex that performs a selective 1,4-hydride transfer to the α,β-unsaturated nitrile. nih.govumich.edu This generates a κ-N-coordinated keteniminate intermediate. nih.govumich.edu In the presence of an anhydride (B1165640) as an electrophile under hydrogenation conditions, this intermediate undergoes acylation to yield α-cyanoacetates. nih.gov This method represents an atom-economic strategy for reductive C-C coupling. nih.gov The reaction of the saturated nitrile under the same conditions does not yield the acylated product, indicating that the pathway proceeds through the keteniminate intermediate derived from the unsaturated nitrile, not by deprotonation of the saturated analogue. umich.eduumich.edu
This hydrogenative acylation has been demonstrated to be effective for various α,β-unsaturated nitriles, providing a novel application of hydrogen transfer catalysis. nih.govrug.nl
Table 2: Reductive C-C Coupling via Hydrogenative Acylation
| Reactants | Catalyst System | Electrophile | Product |
|---|---|---|---|
| This compound | Pincer-based Ru-H complex, H₂ | Acetic Anhydride | 2-Cyano-2-methylpentanoyl acetate |
| α,β-Unsaturated Nitriles | Pincer-based Ru-H complex, H₂ | Anhydrides (e.g., Boc₂O) | α-Cyanoacetates nih.govumich.edu |
Sigmatropic Rearrangements in Enenitrile Functionalization
Sigmatropic rearrangements offer powerful, atom-economical methods for reorganizing carbon skeletons. For α,β-unsaturated nitriles like this compound, these rearrangements provide pathways for stereoselective functionalization.
A notable example is the bohrium.combohrium.com-sigmatropic rearrangement of aryl sulfoxides with α,β-unsaturated nitriles, which achieves a Z-selective α-arylation. bohrium.combohrium.comresearchgate.net This process merges the Morita-Baylis-Hillman (MBH) reaction and bohrium.combohrium.com-sigmatropic rearrangement paradigms. bohrium.combohrium.comresearchgate.net The reaction sequence involves the activation of an aryl sulfoxide, an MBH-like addition of a Lewis base, the key bohrium.combohrium.com-rearrangement, and subsequent elimination. bohrium.combohrium.com The diastereoselective Lewis base addition and cis-selective elimination contribute to the high Z-selectivity of the resulting α-aryl-α,β-unsaturated nitrile. bohrium.combohrium.com
Another class of relevant transformations is the bohrium.combohrium.com-sigmatropic rearrangement. wikipedia.org These rearrangements can involve allylic sulfoxides, amine oxides, or selenoxides and are known to proceed with high stereoselectivity, often favoring the formation of the E-alkene. wikipedia.org While direct examples involving this compound are specific, the general principles of these rearrangements highlight potential synthetic routes for its advanced functionalization. mdpi.comyoutube.comyoutube.com
Table 3: Sigmatropic Rearrangements for Functionalizing Unsaturated Nitriles
| Rearrangement Type | Reactants | Key Transformation | Product Type |
|---|---|---|---|
| bohrium.combohrium.com-Sigmatropic | α,β-Unsaturated Nitrile + Aryl Sulfoxide | Direct α-C-H arylation | (Z)-α-Aryl-α,β-unsaturated nitrile bohrium.combohrium.comresearchgate.net |
| bohrium.combohrium.com-Sigmatropic | Allylic systems (e.g., ethers, sulfoxides) | C-C bond formation, often with ring expansion | Functionalized allylic alcohols (after workup) wikipedia.org |
Broader Nitrile Transformations (Hydrolysis, Reduction to Amines/Alcohols) as Derivatization Pathways
The nitrile group of this compound and its derivatives serves as a versatile handle for conversion into other important functional groups, significantly broadening its synthetic utility.
Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to afford a carboxylic acid. sdconline.netselfstudys.com This transformation converts the nitrile into a carboxyl group, which is a cornerstone functional group in organic chemistry. selfstudys.comscribd.com For instance, the product of the chemoselective hydrogenation, 2-methylpentanenitrile, can be hydrolyzed to 2-methylpentanoic acid.
Reduction to Primary Amines: A common and powerful transformation is the reduction of the nitrile group to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this conversion. rsc.org This reaction proceeds by adding hydrogen across the carbon-nitrogen triple bond. For example, reduction of 2-methylpentanenitrile with LiAlH₄ in diethyl ether yields 2-methylpentylamine. rsc.org Similarly, the direct reduction of this compound can lead to allylic amines, although controlling selectivity between the alkene and nitrile can be challenging.
Conversion to Alcohols: While direct reduction of a nitrile to an alcohol is not a standard transformation, it can be achieved through multi-step sequences. For example, after hydrogenation of the alkene bond and subsequent reduction of the nitrile to the primary amine, the amine could potentially be converted to an alcohol via diazotization followed by hydrolysis. A more direct route to γ-amino alcohols involves the oxa-Michael addition of an alcohol (like benzyl (B1604629) alcohol) to the α,β-unsaturated nitrile, followed by hydrogenation of the nitrile group. nih.gov Subsequent deprotection can yield the desired γ-hydroxy amine. nih.gov
Table 4: Derivatization Pathways for the Nitrile Functional Group
| Transformation | Reagents/Conditions | Starting Material Example | Product Example |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Methylpentanenitrile | 2-Methylpentanoic Acid sdconline.netselfstudys.com |
| Reduction to Amine | 1. LiAlH₄, Et₂O; 2. H₂O | 2-Methylpentanenitrile | 2-Methylpentylamine rsc.org |
| Oxa-Michael Addition / Reduction | 1. Benzyl Alcohol, Ru-PNN catalyst; 2. H₂, acid | This compound | 3-Amino-2-methylpentan-1-ol derivative nih.gov |
Computational and Theoretical Investigations of E 2 Methylpent 2 Enenitrile and Enenitrile Reactivity
Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors (e.g., DFT, FMO Analysis)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics of enenitriles. These studies reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors that govern the chemical behavior of these molecules.
DFT studies on α,β-unsaturated nitriles have shown that the presence of the electron-withdrawing nitrile group significantly influences the electronic properties of the C=C double bond, making it susceptible to nucleophilic attack. umich.edu For instance, in a study of trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, DFT calculations at the B3LYP/6-31G** level of theory were used to optimize the molecular geometry and analyze the frontier molecular orbitals. academie-sciences.fr Such analyses help in identifying the most reactive sites within the molecule. The analysis of global and local reactivity indices derived from Conceptual DFT can predict the polar nature of reactions involving enenitriles and identify the most nucleophilic and electrophilic centers. mdpi.commdpi.com
Frontier Molecular Orbital (FMO) analysis is a key component of these studies. The energy and localization of the HOMO and LUMO can predict the feasibility and regioselectivity of various reactions. For example, in cycloaddition reactions, the relative energies of the FMOs of the enenitrile and the reacting partner determine the reaction pathway. mdpi.com
Table 1: Calculated Electronic Properties of Representative Enenitriles using DFT
| Compound/Property | HOMO (eV) | LUMO (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) | Source |
| Perfluoro 2-methylpent-2-ene | - | - | > 2 | - | mdpi.com |
| C-arylnitrones | - | - | Moderate | > 3.4 | mdpi.com |
| trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | - | - | - | - | academie-sciences.fr |
Theoretical Modeling of Reaction Mechanisms and Transition States
Theoretical modeling is a powerful approach to delineate the step-by-step mechanisms of chemical reactions and to characterize the high-energy transition states that connect reactants, intermediates, and products. wikipedia.orgims.ac.jp This is particularly valuable for reactions involving enenitriles, where multiple pathways may be plausible.
DFT calculations are frequently used to map the potential energy surface of a reaction. ucsb.edu This allows for the identification of the minimum energy path and the calculation of activation barriers, which are crucial for predicting reaction rates and understanding selectivity. For example, the mechanism of the Morita-Baylis-Hillman reaction involving α,β-unsaturated nitriles has been investigated using DFT, revealing a four-stage sequence and explaining the observed Z-selectivity through diastereoselective Lewis base addition and cis-selective elimination. bohrium.com
The search for transition state structures is a critical aspect of these studies. ims.ac.jpucsb.eduarxiv.org Once located, frequency calculations can confirm that a structure is a true transition state (characterized by a single imaginary frequency). The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. For instance, in the context of [3+2] cycloaddition reactions involving nitrones and perfluoro 2-methylpent-2-ene, DFT calculations have been employed to explore the molecular mechanism, concluding a one-step process despite the polar nature of the reactants and the presence of fluorine atoms. mdpi.comresearchgate.net Similarly, the mechanism of hydride transfer reactions to α,β-unsaturated nitriles has been computationally characterized, revealing a spectrum of possibilities between a direct transfer and an Alder-Ene-like pathway. chemrxiv.org
Table 2: Examples of Theoretically Modeled Reactions Involving Enenitriles
| Reaction Type | Computational Method | Key Findings | Source |
| sioc-journal.cnsioc-journal.cn-Sigmatropic Rearrangement | DFT | Four-stage mechanism explaining Z-selectivity. | bohrium.com |
| Reductive C-C Coupling | DFT | Selective 1,4-hydride transfer to form keteniminate intermediates. | umich.edu |
| Superelectrophilic Activation | DFT | Dicationic superelectrophiles formed via multiple protonations. | researchgate.net |
| [3+2] Cycloaddition | DFT | One-step mechanism, ruling out zwitterionic intermediates. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Hydride Transfer | ab initio and DFT | Highly asynchronous, nearly stepwise mechanism. | chemrxiv.org |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of molecules are critical to their reactivity. Conformational analysis and molecular dynamics (MD) simulations provide insights into the preferred shapes of molecules like (E)-2-methylpent-2-enenitrile and how they move and interact with their environment over time. ebsco.comnih.gov
Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers to rotation around single bonds. For a flexible molecule like this compound, different arrangements of the ethyl and methyl groups relative to the C=C-CN plane will have different energies. These low-energy conformations are the most populated at equilibrium and are therefore the most likely to be involved in chemical reactions. While specific studies on this compound are not prevalent, research on similar nitriles, such as succinonitrile, has utilized MD simulations to investigate conformational states, revealing preferences for gauche conformations. nih.gov
Molecular dynamics simulations offer a more dynamic picture by solving Newton's equations of motion for all atoms in the system. ebsco.comnih.gov This allows for the exploration of the conformational landscape and the simulation of how the molecule behaves in a solvent or interacts with other molecules. ebsco.com MD simulations can be used to study the structural stability and dynamics of molecular assemblies, which is crucial for understanding bulk properties and crystal structures. rsc.org Although detailed MD simulation data for this compound is scarce in the provided results, the principles of these simulations are broadly applicable to understanding its behavior in different phases and environments. researchgate.net
Prediction of Regioselectivity and Stereoselectivity in Enenitrile Transformations
A key success of computational chemistry is its ability to predict the outcome of reactions where multiple products are possible, specifically concerning regioselectivity (which atom attacks where) and stereoselectivity (the 3D arrangement of the product).
For α,β-unsaturated nitriles, nucleophilic addition can occur at either the α- or β-carbon of the double bond. Theoretical calculations can predict the preferred site of attack by analyzing the electronic structure of the enenitrile. For instance, the relative stabilities of the intermediate carbanions formed upon nucleophilic attack can be calculated to predict regioselectivity in addition reactions to enes bearing different electron-withdrawing groups. scispace.com DFT-based reactivity indices, such as local electrophilicity, can pinpoint the most electrophilic center in the molecule, which is the most likely site for nucleophilic attack. mdpi.com For example, in cycloaddition reactions, the analysis of local reactivity indices can explain the observed regioselectivity. mdpi.com
Stereoselectivity, such as the preference for the formation of one enantiomer or diastereomer over another, can also be predicted by modeling the transition states leading to the different stereoisomeric products. The transition state with the lower activation energy will correspond to the major product. This approach has been successfully applied to understand the Z-selectivity in the α-arylation of α,β-unsaturated nitriles via a sioc-journal.cnsioc-journal.cn-sigmatropic rearrangement. bohrium.com Computational studies have also been instrumental in developing workflows to predict regioselectivity in C-H activation reactions by calculating the relative energies of palladacycle intermediates. beilstein-journals.org
Table 3: Computational Prediction of Selectivity in Enenitrile Reactions
| Reaction Type | Selectivity Predicted | Computational Approach | Key Determinant | Source |
| α-Arylation of α,β-Unsaturated Nitriles | Z-Selectivity | DFT calculations of reaction sequence | Diastereoselective Lewis base addition and cis-selective elimination | bohrium.com |
| Nucleophilic Addition to (E)-3-phenylsulfonylprop-2-enenitrile | Regiospecificity | Analysis of intermediate carbanion stability | Relative stability of anionic intermediates | scispace.com |
| [3+2] Cycloaddition of Nitrones to Perfluoro 2-methylpent-2-ene | Regioselectivity | Analysis of local reactivity indices (Conceptual DFT) | Nucleophilic attack of nitrone oxygen on the C2 center of the alkene | mdpi.com |
| Diels-Alder reaction of nitroalkenes | Regio- and Stereoselectivity | DFT analysis of thermodynamic and kinetic parameters | Mechanism (one-step vs. two-step) dependent on endo/exo orientation of nitro group | researchgate.net |
Strategic Applications of E 2 Methylpent 2 Enenitrile in Advanced Synthetic Chemistry and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The bifunctional nature of (E)-2-Methylpent-2-enenitrile makes it a valuable intermediate in the construction of intricate molecular frameworks, particularly in the pharmaceutical sector. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the double bond allows for a variety of addition and cycloaddition reactions.
A notable application of a derivative of this compound is in the synthesis of pyrazolopyrimidine compounds . googleapis.com A United States patent describes the use of 2-((R)-3-(4-amino-3-(2-fluoro-4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-(3-hydroxyazetidin-1-yl)-4-methylpent-2-enenitrile, highlighting the incorporation of the core structure of this compound into a complex pharmaceutical agent. googleapis.com Pyrazolopyrimidines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including their role as kinase inhibitors. researchgate.netgoogle.com The synthesis of such complex molecules often involves multi-step sequences where the specific stereochemistry and functional group compatibility of the starting materials are crucial.
The reactivity of the nitrile group in similar compounds is well-documented, allowing for its conversion to primary amines via reduction or to carboxylic acids through hydrolysis. These transformations are fundamental in organic synthesis, providing pathways to introduce new functionalities and build molecular complexity. The presence of the α,β-unsaturated system also allows for conjugate additions, further expanding its synthetic utility.
Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives
| Target Molecule Class | Specific Example Derivative | Therapeutic Area/Application |
|---|---|---|
| Pyrazolopyrimidines | 2-((R)-3-(4-amino-3-(2-fluoro-4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-(3-hydroxyazetidin-1-yl)-4-methylpent-2-enenitrile | Kinase Inhibitors |
Development of Functional Materials and Polymers (e.g., Specialized Monomers)
The presence of a polymerizable double bond and a functional nitrile group suggests that this compound can serve as a specialized monomer for the creation of functional polymers. While direct polymerization studies of this specific monomer are not extensively reported, the broader field of nitrile-functionalized polymers provides a strong basis for its potential applications. researchgate.netacs.orgnih.govacs.orgresearchgate.net
Nitrile-containing polymers, such as polyacrylonitrile, are known for their unique properties and can be chemically modified to introduce a wide range of functionalities. researchgate.net The nitrile group can undergo various transformations, including reduction to amines, hydrolysis to carboxylic acids, and cycloaddition reactions to form heterocycles. researchgate.net These post-polymerization modifications allow for the tailoring of the polymer's properties for specific applications.
Recent advancements in polymer chemistry have highlighted efficient methods for the polymerization of nitrile-containing monomers. For instance, base-catalyzed acetonitrile-azide click polymerization has been established as a powerful method for converting inert nitriles into functional polymers under mild conditions. acs.orgnih.gov This technique offers high atom economy and regioselectivity, leading to the formation of poly(5-amino-1,2,3-triazole)s with high molecular weights. acs.orgnih.gov Another approach involves the cationic ring-opening polymerization of nitrile-functionalized 2-oxazolines, providing a versatile platform for creating well-defined polymers for biomedical applications. acs.org
Given these precedents, this compound could potentially be copolymerized with other monomers to create materials with tailored thermal and mechanical properties. The pendant nitrile groups along the polymer chain would serve as reactive handles for further functionalization, leading to the development of materials for applications such as:
Adsorbents: The nitrile groups can be modified to enhance the adsorption of specific substances, such as metal ions or organic pollutants. researchgate.net
Membranes: Functionalized polymers can be used to fabricate membranes with controlled permeability for separation processes.
Biomedical Materials: The introduction of biocompatible moieties via the nitrile group could lead to materials for drug delivery or tissue engineering. acs.org
Table 2: Potential Polymerization Methods and Applications for this compound
| Polymerization Method | Potential Polymer Type | Potential Applications |
|---|---|---|
| Free Radical Polymerization | Copolymer with styrenics or acrylates | Specialty plastics with enhanced chemical resistance |
| Click Polymerization (with azides) | Poly(aminotriazole) | Functional materials for chelation or catalysis |
Precursor in Agrochemistry and Fine Chemical Synthesis
This compound and its derivatives are also valuable precursors in the synthesis of agrochemicals and other fine chemicals. echemi.comlookchem.combuyersguidechem.com The chemical reactivity of the molecule allows for its incorporation into a variety of structures with desired biological activities.
A Korean patent application discloses pesticidal compositions containing derivatives of this compound. google.com Specifically, the patent mentions 1-cyano-2-methylpent-2-enyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate, which combines the nitrile-containing fragment with a pyrethroid-like structure, a well-known class of insecticides. google.com This demonstrates the direct application of this scaffold in the development of new crop protection agents.
The synthesis of such agrochemicals often relies on the straightforward and scalable reactions of intermediates like this compound. The nitrile group can be a key element in the molecule's mode of action or can be a synthetic handle to build more complex structures.
In the broader context of fine chemical synthesis, this compound serves as a versatile building block. echemi.comlookchem.combuyersguidechem.com Its ability to undergo transformations at both the nitrile and the alkene functionalities makes it a useful starting material for producing a range of specialty chemicals used in various industries.
Future Research Directions and Emerging Trends in E 2 Methylpent 2 Enenitrile Chemistry
Sustainable and Green Chemistry Approaches in Enenitrile Synthesis and Transformation
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and improve resource efficiency. For (E)-2-Methylpent-2-enenitrile, future research will likely prioritize the development of eco-friendly synthetic and derivatization methods.
Biocatalysis : A significant trend is the use of enzymes to perform chemical transformations under mild, aqueous conditions. Aldoxime dehydratases, for example, offer a cyanide-free route to nitriles by dehydrating aldoximes. mdpi.comresearchgate.net Engineering these enzymes could enable the direct and sustainable synthesis of this compound from a corresponding bio-derived aldoxime. Similarly, nitrilases can be used for the reverse reaction, converting nitriles to valuable carboxylic acids, often with high selectivity and under environmentally benign conditions. nih.govresearchgate.net The application of biocatalysis represents a shift away from harsh reagents and energy-intensive processes often used in traditional nitrile synthesis. nih.gov
Renewable Feedstocks : A core principle of green chemistry is the use of renewable raw materials. wordpress.comreagent.co.uk Research is expected to focus on deriving the carbon backbone of this compound from biomass. libretexts.org Feedstocks such as cellulose, lignin, and plant oils can be chemically or biologically transformed into platform chemicals that serve as precursors for enenitrile synthesis. rsc.org This approach reduces reliance on depleting petrochemical resources and contributes to a more circular economy. libretexts.org
Process Intensification : Future synthetic routes will likely involve solvent-free reaction conditions, the use of safer, recyclable solvents, and processes that minimize waste by maximizing atom economy. acs.org These strategies not only reduce the environmental footprint but can also lead to more cost-effective and safer manufacturing processes. nih.gov
| Green Chemistry Approach | Potential Application for this compound | Key Advantages |
| Biocatalysis | Synthesis via engineered aldoxime dehydratases from bio-based aldoximes. | Cyanide-free, mild reaction conditions, high selectivity. mdpi.comnih.gov |
| Renewable Feedstocks | Deriving the C6 backbone from processed biomass (e.g., cellulose, terpenes). | Reduced dependence on fossil fuels, use of sustainable materials. libretexts.orgrsc.org |
| Alternative Solvents | Use of water, supercritical CO₂, or ionic liquids in synthesis and transformations. | Reduced toxicity and waste, potential for easy catalyst recycling. acs.org |
| Solvent-Free Reactions | Performing reactions neat or under solid-state conditions. | Elimination of solvent waste, increased reaction efficiency. scispace.com |
Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical reactions are discovered, understood, and optimized. hilarispublisher.com For this compound, these computational tools can accelerate innovation significantly.
Reaction Prediction and Optimization : Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. beilstein-journals.orgchemrxiv.org For the synthesis or functionalization of this compound, ML models can predict yields, identify potential side products, and recommend optimal reaction conditions, including solvent, catalyst, temperature, and pressure. beilstein-journals.org This predictive power can drastically reduce the number of experiments required, saving time and resources.
Automated Synthesis : AI-driven platforms can integrate with robotic systems for high-throughput experimentation and automated synthesis. digitellinc.com This allows for the rapid screening of a wide array of catalysts and reaction conditions for the synthesis and derivatization of this compound, accelerating the discovery of novel and efficient chemical processes.
Retrosynthetic Planning : Computer-aided synthesis planning tools use AI to propose viable synthetic routes to a target molecule. By applying these tools to derivatives of this compound, chemists can identify novel and more efficient pathways to complex molecules, potentially uncovering non-intuitive strategies. beilstein-journals.org
| AI/ML Application | Function in this compound Chemistry | Expected Impact |
| Predictive Modeling | Forecasts reaction yields and selectivity under various conditions. | Reduces experimental trial-and-error; accelerates optimization. beilstein-journals.org |
| Automated Platforms | High-throughput screening of catalysts and reagents for synthesis and functionalization. | Rapid discovery of novel and efficient reaction protocols. |
| Retrosynthesis Tools | Proposes novel and efficient synthetic routes to complex target molecules. | Enhances innovation in the synthesis of valuable derivatives. |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is a primary driver of innovation. Research into the reactivity of this compound will benefit from emerging catalytic technologies that offer greater control over reaction outcomes.
Asymmetric Organocatalysis : The use of small, chiral organic molecules as catalysts has become a powerful tool for synthesizing enantiomerically pure compounds. beilstein-journals.orgnih.gov Future work could focus on developing organocatalysts for the asymmetric functionalization of this compound, for instance, in conjugate addition reactions to create chiral centers with high stereocontrol. acs.org
Photoredox Catalysis : Visible-light photoredox catalysis enables the generation of radical intermediates under exceptionally mild conditions, opening up new avenues for chemical reactivity. snnu.edu.cn This technology could be applied to the functionalization of this compound through processes like C-H activation or the addition of radical species across the double bond, providing access to novel molecular architectures. osti.govacs.org
Transition Metal Catalysis : While established, transition metal catalysis continues to evolve. Novel ligand designs and the exploration of earth-abundant metals are key trends. For α,β-unsaturated nitriles, nickel-catalyzed hydroamination has been shown to proceed with excellent regio- and enantioselectivity. acs.org Similarly, ruthenium pincer complexes have been used for selective 1,4-hydride addition. umich.edu Future research will likely uncover new metal-catalyzed transformations that allow for the precise and efficient functionalization of the this compound scaffold.
Unexplored Reactivity Modes and Novel Functionalization Pathways
Beyond established transformations like Michael addition, the conjugated system of this compound offers opportunities for discovering novel reactivity patterns. fiveable.mefiveable.me
Radical Cascade Reactions : The nitrile group can act as a radical acceptor, enabling the design of radical cascade reactions. rsc.org This strategy allows for the rapid construction of complex carbocyclic and heterocyclic structures in a single step, starting from simple precursors. Applying this concept to this compound could lead to the efficient synthesis of polycyclic molecules.
Novel Cycloadditions : While Diels-Alder reactions are known for α,β-unsaturated systems, other cycloaddition pathways remain less explored. For instance, [3+2] dipolar cycloadditions with species like nitrile oxides or nitrile imines could provide direct routes to highly functionalized five-membered heterocyclic rings, which are prevalent in medicinal chemistry. researchgate.netnih.govmdpi.com The photochemical [2+2] cycloaddition is another pathway that could yield unique cyclobutane (B1203170) structures. mdpi.comrsc.org
Tandem Reactions : Designing reactions where multiple bond-forming events occur sequentially in one pot—so-called tandem or cascade reactions—is a powerful strategy for increasing molecular complexity efficiently. nih.gov Future research could devise tandem reactions that utilize the dual reactivity of the alkene and nitrile groups in this compound to build intricate molecular frameworks. For example, a reaction could be initiated at the double bond, with a subsequent cyclization involving the nitrile group. rsc.org
Keteniminate Intermediates : A novel strategy involves the selective 1,4-hydride addition to α,β-unsaturated nitriles to generate keteniminate intermediates. umich.edu These intermediates can then be trapped by electrophiles, representing a new mode of C-C bond formation that is distinct from traditional conjugate addition, opening up new synthetic possibilities. umich.edu
| Reactivity Mode | Description | Potential Products from this compound |
| Radical Cascades | Sequential intramolecular radical reactions initiated at the double bond, with the nitrile as a terminating group. rsc.org | Complex polycyclic nitrile-containing compounds. |
| [3+2] Cycloadditions | Reaction with 1,3-dipoles (e.g., nitrile oxides) across the C=C double bond. nih.gov | Substituted isoxazolines and other five-membered heterocycles. |
| Tandem Reactions | A multi-step, one-pot sequence involving both the alkene and nitrile functionalities. nih.gov | Fused heterocyclic systems and highly functionalized acyclic products. |
| Keteniminate Trapping | Formation of a keteniminate via 1,4-addition, followed by reaction with an electrophile. umich.edu | α-Substituted, β-alkylated nitrile derivatives. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-Methylpent-2-enenitrile, and how can isomer purity be ensured?
- Methodology : Synthesis typically involves condensation or elimination reactions under controlled conditions. For example, base-catalyzed elimination of HCN from precursors like 2-methylpent-2-enamide requires precise temperature control (60–80°C) and solvents such as ethanol to favor the (E)-isomer . Chromatographic techniques (e.g., HPLC with chiral columns) or fractional crystallization are critical for separating (E) and (Z)-isomers, as their reaction masses often co-occur .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodology : Combine NMR (¹H and ¹³C), IR, and mass spectrometry. For NMR, the (E)-configuration is confirmed by coupling constants (J ≈ 12–16 Hz for trans-alkene protons) and chemical shifts (e.g., nitrile CN stretch at ~2200 cm⁻¹ in IR) . High-resolution mass spectrometry (HRMS) validates molecular weight (C₆H₉N, exact mass: 95.0735 g/mol) .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity. Store the compound in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent degradation. Spills should be neutralized with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitrile groups .
Q. How can reaction yields be optimized during synthesis?
- Methodology : Monitor reaction kinetics via TLC or GC-MS. Adjust parameters like solvent polarity (e.g., DMSO for polar intermediates) and stoichiometry. Catalytic bases (e.g., K₂CO₃) improve elimination efficiency, while quenching with ice-water minimizes side reactions .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystalline structure of this compound?
- Methodology : Employ X-ray crystallography (e.g., SHELXL ) to resolve hydrogen-bonding networks. Graph-set analysis (as per Etter’s rules ) can classify interactions like C≡N···H-C, which stabilize the lattice. ORTEP-3 visualizes molecular packing and torsional angles, revealing steric effects from the methyl group.
Q. How can conflicting spectral data or literature reports on reactivity be resolved?
- Methodology : Conduct comparative studies using standardized conditions. For example, discrepancies in reaction rates may arise from trace moisture or catalyst impurities. Replicate experiments with rigorously dried solvents and characterize intermediates via in situ FTIR . Cross-reference databases (e.g., PubChem ) to validate spectral libraries.
Q. What computational models predict the compound’s reactivity in nucleophilic additions?
- Methodology : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (FMOs). The LUMO energy of the nitrile group indicates susceptibility to nucleophilic attack, while steric maps from MD simulations highlight accessibility of the α-carbon .
Q. How does this compound interact with biological targets in pharmacological studies?
- Methodology : Perform in vitro assays (e.g., enzyme inhibition) with purified proteins. LC-MS/MS tracks covalent adduct formation via Michael addition to thiol groups. SAR studies modify the methyl or nitrile groups to assess bioactivity changes .
Methodological Notes
- Data Presentation : Follow IUCr guidelines for crystallographic data, including CIF files and R-factors. For pharmacological data, use ANOVA or t-tests to confirm significance (p < 0.05) .
- Ethical Standards : Adhere to institutional safety reviews and declare synthetic protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
